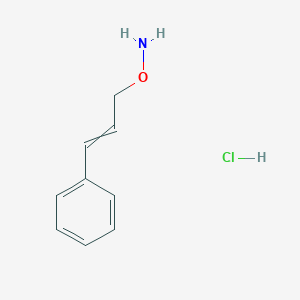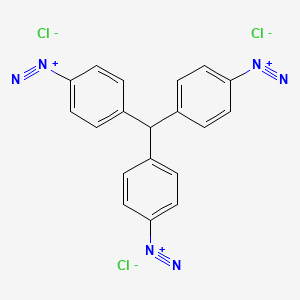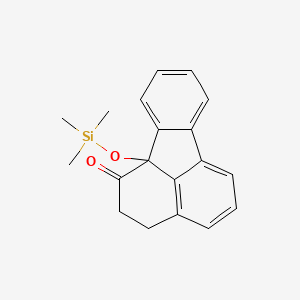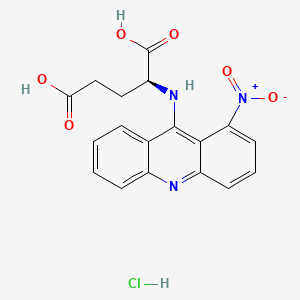
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C18H16ClN3O6. It is known for its unique structure, which includes a nitroacridine moiety attached to the glutamic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride typically involves the nitration of acridine followed by its coupling with L-glutamic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment to maintain reaction conditions and ensure safety. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the acridine ring .
Scientific Research Applications
L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitroacridine moiety can intercalate into DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-amino-9-acridinyl)-, monohydrochloride
- L-Glutamic acid, N-(1-hydroxy-9-acridinyl)-, monohydrochloride
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a compound of significant interest in scientific research .
Properties
CAS No. |
83550-94-1 |
|---|---|
Molecular Formula |
C18H16ClN3O6 |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
(2S)-2-[(1-nitroacridin-9-yl)amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C18H15N3O6.ClH/c22-15(23)9-8-13(18(24)25)20-17-10-4-1-2-5-11(10)19-12-6-3-7-14(16(12)17)21(26)27;/h1-7,13H,8-9H2,(H,19,20)(H,22,23)(H,24,25);1H/t13-;/m0./s1 |
InChI Key |
ZKJNNPQFBNTCBG-ZOWNYOTGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NC(CCC(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



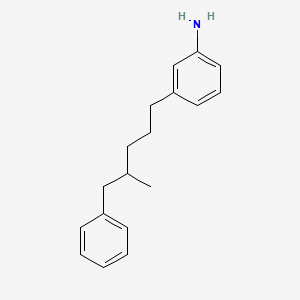
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)




